2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid
Overview
Description
“2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid” is a chemical compound with the CAS Number: 1179972-08-7 . It has a molecular weight of 306.77 . The IUPAC name for this compound is {sec-butyl[(2-chloro-3-pyridinyl)sulfonyl]amino}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O4S/c1-3-8(2)14(7-10(15)16)19(17,18)9-5-4-6-13-11(9)12/h4-6,8H,3,7H2,1-2H3,(H,15,16) .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, no information about its boiling point was found .
Scientific Research Applications
Antimicrobial Applications
Compounds with structural similarities to 2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid have been explored for their antimicrobial potential. For instance, quaternary ammonium salts derived from functionalized N-sulfonates containing pyridyl groups have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. Such compounds are synthesized using sultones like 1,3-propane sultone and 1,4-butane sultone to introduce sulfopropyl and sulfobutyl groups into heterocyclic molecules, enhancing their water solubility and anionic character (Fadda, El-Mekawy, & AbdelAal, 2016).
Organic Synthesis
In the realm of organic synthesis, novel N-sulfonated Brönsted acidic catalysts based on derivatives like 4,4'-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium) tetrachloride have been developed. These catalysts have been successfully applied in promoting the synthesis of polyhydroquinoline derivatives through Hantzsch condensation under solvent-free conditions. The efficient synthesis process offers excellent yields in short reaction times and showcases the reusability of the catalyst without loss of activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Corrosion Inhibition
Another application area includes the use of sulfonamide derivatives as inhibitors for metal corrosion. For example, specific derivatives have been evaluated as potential inhibitors for mild steel corrosion in acidic media. These studies reveal that the compounds can effectively inhibit corrosion through a mechanism involving the formation of a complex between the metal surface and the inhibitor, adhering to the Langmuir adsorption isotherm (Sappani & Karthikeyan, 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[butan-2-yl-(2-chloropyridin-3-yl)sulfonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O4S/c1-3-8(2)14(7-10(15)16)19(17,18)9-5-4-6-13-11(9)12/h4-6,8H,3,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEJAPSGBQTIOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC(=O)O)S(=O)(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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